molecular formula C10H11ClO B3133352 1-Chloro-3-(2-methylphenyl)propan-2-one CAS No. 38694-33-6

1-Chloro-3-(2-methylphenyl)propan-2-one

Cat. No.: B3133352
CAS No.: 38694-33-6
M. Wt: 182.64 g/mol
InChI Key: WLVGLKYQYWYFDX-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is also known by its systematic name, 1-chloro-3-(o-tolyl)propan-2-one. This compound is characterized by the presence of a chloro group attached to a propanone backbone, with a methylphenyl substituent at the second carbon position. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and structural properties .

Preparation Methods

1-Chloro-3-(2-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride, which is then reacted with chloroacetone in the presence of a base to yield the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods may include additional purification steps such as distillation or recrystallization to achieve the desired product specifications .

Chemical Reactions Analysis

1-Chloro-3-(2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Chloro-3-(2-methylphenyl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methylphenyl)propan-2-one involves its reactivity with various biological and chemical targets. The chloro group and carbonyl functionality allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

1-Chloro-3-(2-methylphenyl)propan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and versatility in various chemical and biological contexts .

Properties

IUPAC Name

1-chloro-3-(2-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGLKYQYWYFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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